An In-depth Technical Guide to 1-(4-Methyl-3-nitrophenyl)ethanone (CAS 5333-27-7)
An In-depth Technical Guide to 1-(4-Methyl-3-nitrophenyl)ethanone (CAS 5333-27-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Synthetic Building Block
1-(4-Methyl-3-nitrophenyl)ethanone, also known as 4'-methyl-3'-nitroacetophenone, is a substituted aromatic ketone that serves as a crucial intermediate in organic synthesis. Its molecular architecture, featuring a reactive ketone, a nitro group, and a strategically positioned methyl group on the phenyl ring, makes it a valuable precursor for the construction of more complex molecules. The interplay of these functional groups allows for a diverse range of chemical transformations, rendering it a significant tool in the development of novel compounds, particularly within the pharmaceutical and chemical research sectors.[1][2]
This guide provides a comprehensive technical overview of 1-(4-methyl-3-nitrophenyl)ethanone, delving into its chemical and physical properties, synthesis, spectroscopic characterization, reactivity, and applications, with a particular focus on its role in drug discovery and development. The information presented herein is intended to equip researchers and scientists with the knowledge necessary to effectively utilize this compound in their synthetic endeavors.
Physicochemical Properties and Structural Elucidation
A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in the laboratory and for scaling up production. The key properties of 1-(4-methyl-3-nitrophenyl)ethanone are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 5333-27-7 | [3][4] |
| Molecular Formula | C9H9NO3 | [3] |
| Molecular Weight | 179.18 g/mol | [3] |
| Appearance | White to light yellow solid | [1] |
| Melting Point | 57-61 °C | [5][6] |
| Boiling Point | 256.4 ± 20.0 °C (Predicted) | [5] |
| IUPAC Name | 1-(4-Methyl-3-nitrophenyl)ethanone | [3] |
Synthesis of 1-(4-Methyl-3-nitrophenyl)ethanone: A Detailed Protocol and Mechanistic Insight
The most common and industrially relevant method for the synthesis of 1-(4-methyl-3-nitrophenyl)ethanone is the electrophilic nitration of 4-methylacetophenone. This reaction leverages the directing effects of the substituents on the aromatic ring to achieve regioselective introduction of the nitro group.
Reaction Mechanism: Electrophilic Aromatic Substitution
The nitration of 4-methylacetophenone proceeds via a classic electrophilic aromatic substitution mechanism. The key steps are:
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Generation of the Nitronium Ion: Concentrated sulfuric acid protonates nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO2+).
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Electrophilic Attack: The π-electron system of the aromatic ring of 4-methylacetophenone attacks the nitronium ion. The acetyl group is a meta-director and a deactivating group, while the methyl group is an ortho-, para-director and an activating group. The directing effects of these two groups work in concert to favor the substitution at the position ortho to the methyl group and meta to the acetyl group.
-
Formation of the Sigma Complex: The attack of the nitronium ion leads to the formation of a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion.
-
Deprotonation and Re-aromatization: A weak base (typically HSO4- or water) removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the final product, 1-(4-methyl-3-nitrophenyl)ethanone.
Caption: Mechanism of Electrophilic Nitration of 4-Methylacetophenone.
Laboratory-Scale Synthesis Protocol
The following protocol is adapted from a patented procedure and provides a reliable method for the synthesis of 1-(4-methyl-3-nitrophenyl)ethanone.
Materials:
-
4-Methylacetophenone
-
Concentrated Sulfuric Acid (H₂SO₄)
-
70% Nitric Acid (HNO₃)
-
20% Fuming Sulfuric Acid (Oleum)
-
Dichloromethane (CH₂Cl₂)
-
10% Sodium Bicarbonate Solution (NaHCO₃)
-
Saturated Sodium Chloride Solution (Brine)
-
Hexane
-
Ice
-
Activated Charcoal
Procedure:
-
Reaction Setup: In a flask equipped with a mechanical stirrer and a dropping funnel, cool 250 ml of concentrated sulfuric acid to -20 °C.
-
Addition of Starting Material: Slowly add 40 g (300 mmoles) of 4-methylacetophenone to the cold sulfuric acid while maintaining the temperature below -15 °C.
-
Nitration: Prepare a nitrating mixture by combining 25.5 ml (36.3 g, 300 mmoles) of 70% nitric acid and 300 g of 20% fuming sulfuric acid. Add this mixture dropwise to the reaction flask over 40 minutes, ensuring the temperature remains below -15 °C.
-
Reaction Completion: Stir the mixture for an additional 30 minutes at the same temperature.
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Work-up: Pour the reaction mixture onto ice. Filter the resulting solid and wash with water, followed by hexane.
-
Purification: Dissolve the crude solid in dichloromethane and wash sequentially with 10% sodium bicarbonate solution and saturated sodium chloride solution. Dry the organic phase, treat with activated charcoal, and concentrate.
-
Crystallization: Add hexane to the concentrated solution to induce crystallization of the product.
-
Isolation: Filter the crystals to obtain 1-(4-methyl-3-nitrophenyl)ethanone. The expected melting point of the purified product is 61-62 °C.
Caption: Workflow for the Synthesis of 1-(4-Methyl-3-nitrophenyl)ethanone.
Spectroscopic Characterization
Accurate characterization of 1-(4-methyl-3-nitrophenyl)ethanone is essential for confirming its identity and purity. The following is a summary of the expected spectroscopic data.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show a singlet for the methyl protons of the acetyl group, a singlet for the protons of the methyl group on the aromatic ring, and three aromatic protons with characteristic splitting patterns corresponding to the substitution on the phenyl ring.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for the carbonyl carbon, the two methyl carbons, and the six aromatic carbons. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing nitro and acetyl groups and the electron-donating methyl group.
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IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the carbonyl group (C=O) of the ketone, typically in the range of 1680-1700 cm⁻¹, and strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.
-
MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak (M+) corresponding to the molecular weight of the compound (179.18 g/mol ). The fragmentation pattern will likely involve the loss of the acetyl group and other characteristic fragments.
Reactivity and Synthetic Applications
The chemical reactivity of 1-(4-methyl-3-nitrophenyl)ethanone is dictated by its three functional groups, making it a versatile intermediate for the synthesis of a wide array of compounds.[1]
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid systems (e.g., Sn/HCl, Fe/HCl). This transformation yields 1-(3-amino-4-methylphenyl)ethanone, a key intermediate for the synthesis of heterocycles and other pharmaceutically relevant scaffolds.
-
Reactions at the Ketone: The carbonyl group can undergo a variety of reactions, including reduction to a secondary alcohol, reductive amination, and condensation reactions to form imines or enamines.
-
Further Aromatic Substitution: The existing substituents on the aromatic ring will direct any further electrophilic aromatic substitution reactions.
Analytical Methods for Quality Control
Ensuring the purity of 1-(4-methyl-3-nitrophenyl)ethanone is critical for its successful application in multi-step syntheses. The following analytical techniques are commonly employed for quality control:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of the compound and for monitoring the progress of the synthesis reaction. A typical method would involve a reversed-phase column with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water, with UV detection.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to determine the purity of the compound and to identify any volatile impurities.[10]
-
Melting Point Determination: A sharp melting point range is a good indicator of the purity of the crystalline solid.
Safety and Handling
As with any chemical, proper safety precautions must be observed when handling 1-(4-methyl-3-nitrophenyl)ethanone.
-
Hazard Identification: The compound may be harmful if swallowed or in contact with skin.[11] It can cause skin and eye irritation.[12]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[1]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid generating dust.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1]
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Conclusion
1-(4-Methyl-3-nitrophenyl)ethanone is a valuable and versatile synthetic intermediate with significant potential in organic synthesis, particularly in the field of drug discovery. Its well-defined synthesis, reactive functional groups, and potential for conversion into a variety of complex molecules make it an important tool for researchers and chemical development professionals. This guide has provided a comprehensive overview of its properties, synthesis, characterization, and applications, with the aim of facilitating its effective and safe use in the laboratory.
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- 7. US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
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